molecular formula C15H18N2O4S B2676114 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide CAS No. 2361828-56-8

1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide

Cat. No. B2676114
CAS RN: 2361828-56-8
M. Wt: 322.38
InChI Key: ZIQUPMCJEKDANN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the thiochromene ring and subsequent functionalization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiochromene ring, which is a heterocyclic ring containing sulfur . The dioxo group and the amide group would also play significant roles in the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amide group could participate in hydrolysis or condensation reactions, while the dioxo group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiochromene ring, the dioxo group, and the amide group would likely contribute to its polarity, solubility, and reactivity .

Future Directions

Future research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science. Further studies could also aim to fully characterize its physical and chemical properties, and to develop efficient methods for its synthesis .

properties

IUPAC Name

1,1-dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-14(18)16-8-9-17-15(19)12-7-10-22(20,21)13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUPMCJEKDANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1CCS(=O)(=O)C2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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